molecular formula C11H14N2O3 B14756874 Barbituric acid, 5,5-diallyl-1-methyl- CAS No. 780-59-6

Barbituric acid, 5,5-diallyl-1-methyl-

Cat. No.: B14756874
CAS No.: 780-59-6
M. Wt: 222.24 g/mol
InChI Key: FXHBIVKHYQDNOX-UHFFFAOYSA-N
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Description

Barbituric acid, 5,5-diallyl-1-methyl-: is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its unique chemical structure, which includes two allyl groups and a methyl group attached to the barbituric acid core. Barbituric acid derivatives have been extensively studied due to their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5,5-diallyl-1-methyl- typically involves the alkylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Barbituric acid, 5,5-diallyl-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted barbituric acid derivatives .

Scientific Research Applications

Barbituric acid, 5,5-diallyl-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of barbituric acid, 5,5-diallyl-1-methyl- involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This interaction is stabilized by multiple hydrophilic interactions within the binding site . Additionally, its pharmacological effects are mediated through its interaction with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Uniqueness: Barbituric acid, 5,5-diallyl-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-4-6-11(7-5-2)8(14)12-10(16)13(3)9(11)15/h4-5H,1-2,6-7H2,3H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHBIVKHYQDNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)NC1=O)(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228652
Record name Barbituric acid, 5,5-diallyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780-59-6
Record name 1-Methyl-5,5-di-2-propen-1-yl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=780-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 5,5-diallyl-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbituric acid, 5,5-diallyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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